molecular formula C19H21N3O5 B11474126 Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate

Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate

Cat. No.: B11474126
M. Wt: 371.4 g/mol
InChI Key: AAZAWPDXWQJNNP-UHFFFAOYSA-N
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Description

Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then further reacted under acidic conditions to yield the final product.

Chemical Reactions Analysis

Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methoxymethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .

Comparison with Similar Compounds

Ethyl [2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 2-[2-(methoxymethyl)-3-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]acetate

InChI

InChI=1S/C19H21N3O5/c1-4-27-17(24)10-13-9-16(23)22-19(20-13)18(15(21-22)11-25-2)12-5-7-14(26-3)8-6-12/h5-9,21H,4,10-11H2,1-3H3

InChI Key

AAZAWPDXWQJNNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)OC

Origin of Product

United States

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